1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one
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Overview
Description
1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms enhances its reactivity and stability, making it a subject of interest in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under controlled conditions. One common method involves the use of a Grignard reagent, where the aldehyde is reacted with a Grignard reagent derived from a suitable halide, followed by oxidation to yield the desired ketone . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those requiring fluorine incorporation for enhanced bioactivity and metabolic stability.
Mechanism of Action
The mechanism of action of 1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of fluorine atoms can enhance binding affinity and selectivity towards these targets, influencing the compound’s biological activity. The pathways involved often include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of metabolic pathways .
Comparison with Similar Compounds
1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one can be compared with other fluorinated ketones and aldehydes, such as:
4-Fluoro-2-(trifluoromethyl)benzaldehyde: A precursor in the synthesis of the compound, sharing similar reactivity but differing in functional groups.
1-[4-(Trifluoromethyl)phenyl]propan-2-one: Lacks the additional fluorine atom, resulting in different reactivity and applications.
4-Fluoroacetophenone: Another fluorinated ketone with distinct properties and uses in organic synthesis. The uniqueness of this compound lies in its combination of fluorine and trifluoromethyl groups, which confer enhanced stability and reactivity compared to its analogs.
Properties
Molecular Formula |
C10H8F4O |
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Molecular Weight |
220.16 g/mol |
IUPAC Name |
1-[4-fluoro-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F4O/c1-6(15)4-7-2-3-8(11)5-9(7)10(12,13)14/h2-3,5H,4H2,1H3 |
InChI Key |
BNTDWWSIBFUJRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)F)C(F)(F)F |
Origin of Product |
United States |
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